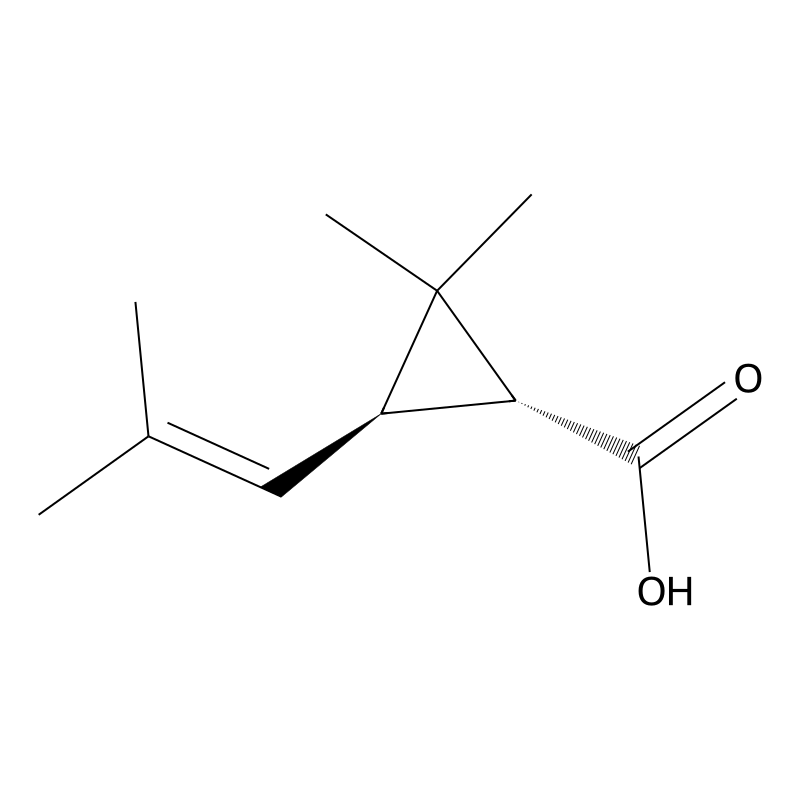

(+)-trans-Chrysanthemic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of other Insecticides

(+)-trans-Chrysanthemic acid serves as a precursor for the synthesis of several other insecticides, including:

(+)-trans-Chrysanthemic acid is a monoterpene carboxylic acid with the molecular formula and a structure characterized by two stereocenters, both in the R configuration. It is one of the four stereoisomers of chrysanthemic acid and is primarily recognized as the active component in natural insecticides known as pyrethrins, derived from the flowers of Tanacetum cinerariifolium (commonly known as pyrethrum). This compound plays a crucial role in pest control due to its insecticidal properties while being relatively safe for humans .

(+)-trans-Chrysanthemic acid itself doesn't possess strong insecticidal activity. However, as part of pyrethrin I, it acts synergistically with the pyrethrolone moiety []. Pyrethrin I disrupts the nervous system of insects by targeting sodium ion channels in their nerve cells, leading to paralysis and death [].

The chemical behavior of (+)-trans-chrysanthemic acid is notable for its involvement in various reactions, particularly hydrolysis and esterification. It can be synthesized through stereoselective reduction of intermediates such as allenic cyclopropanes . The compound can also undergo several transformations, including:

- Esterification: Reacting with alcohols to form esters, which are utilized in synthetic pyrethroids.

- Hydrolysis: The conversion of alkyl chrysanthemates to trans-chrysanthemic acid under alkaline conditions, a key step in its industrial production .

These reactions highlight its versatility in organic synthesis and its importance in the development of insecticides.

(+)-trans-Chrysanthemic acid exhibits significant biological activity, primarily as an insecticide. Its derivatives, known as pyrethrins, are effective against a wide range of pests. The mechanism of action involves disrupting the normal functioning of sodium channels in the nervous systems of insects, leading to paralysis and death. This compound is favored in agricultural applications due to its rapid degradation and minimal toxicity to mammals compared to synthetic alternatives .

Several methods exist for synthesizing (+)-trans-chrysanthemic acid, including:

- Stereoselective Reduction: Involves reducing intermediates like allenic cyclopropanes to yield trans-chrysanthemic acid selectively .

- Hydrolysis of Chrysanthemate Esters: This method uses alkali metal hydroxides or alcoholates to hydrolyze mixtures of alkyl trans- and cis-chrysanthemates, isolating the trans isomer .

- Metabolic Engineering: Recent advances include genetically engineering tomato plants to produce higher concentrations of this acid by manipulating biosynthetic pathways involving dimethylallyl diphosphate .

The primary application of (+)-trans-chrysanthemic acid lies in its use as a natural insecticide. Its derivatives are incorporated into various formulations for agricultural pest control. Additionally, due to its pleasant aroma, it finds applications in perfumery and flavoring industries. Other potential applications include:

- Biopesticides: As an eco-friendly alternative to synthetic pesticides.

- Research: In studies related to plant biochemistry and metabolic engineering.

Research on the interactions of (+)-trans-chrysanthemic acid primarily focuses on its effects on insect physiology and behavior. Studies indicate that it effectively binds to sodium channels in insects, causing prolonged activation and subsequent paralysis. This interaction is crucial for understanding the efficacy and safety profile of pyrethrin-based products compared to synthetic alternatives .

Several compounds share structural or functional similarities with (+)-trans-chrysanthemic acid. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Chrysanthemic Acid | Mixture of cis and trans isomers | Parent compound for pyrethrins |

| Pyrethrin I | Ester formed from (+)-trans-chrysanthemic acid | Natural insecticide with high efficacy |

| Pyrethroid Insecticides | Synthetic derivatives based on chrysanthemic acids | Generally more persistent but potentially more toxic |

| (+)-cis-Chrysanthemic Acid | Cis isomer with different stereochemistry | Lower insecticidal activity compared to trans form |

The unique configuration of (+)-trans-chrysanthemic acid contributes significantly to its biological activity, making it more effective as an insecticide compared to its cis counterpart.

(+)-trans-Chrysanthemic acid, a key component in natural and synthetic insecticides, is characterized by its cyclopropane ring structure with specific stereochemistry [1]. The synthesis of this compound relies heavily on various cyclopropanation strategies that have been developed and refined over decades of research [4]. These methods are crucial for establishing the correct stereochemistry that defines the biological activity of the compound [2].

The Simmons-Smith cyclopropanation represents one of the most widely employed strategies for (+)-trans-chrysanthemic acid synthesis [17]. This reaction utilizes zinc carbenoids, typically zinc-methylene iodide (Zn(CH2I)2), to transfer methylene groups to alkenes in a stereospecific manner that retains the geometry of the starting alkene [20]. This approach is particularly valuable in industrial settings where specific directing groups can be employed to enhance stereoselectivity toward the desired (+)-trans configuration [4] [6].

Another significant approach involves the decomposition of diazo compounds to form carbenes that subsequently react with alkenes [22]. This method offers considerable versatility as it can employ various metal catalysts including copper, rhodium, and ruthenium complexes [17]. The high functional group tolerance of this approach makes it particularly suitable for complex synthetic routes toward (+)-trans-chrysanthemic acid [22] [3].

Base-catalyzed cyclopropanation represents a third traditional strategy, involving the interaction of halogenated compounds with alkenes under basic conditions [21]. This method has been successfully applied to the synthesis of racemic trans-chrysanthemic acid, which can later be resolved to obtain the desired (+)-enantiomer [16]. The approach is valued for its ability to be performed under relatively mild conditions with specific substrates [21] [1].

The allenic cyclopropane reduction pathway stands as a particularly noteworthy method for (+)-trans-chrysanthemic acid synthesis [23]. This approach involves the stereoselective reduction of allenic cyclopropane intermediates, resulting in high stereoselectivity for the trans-configuration [16]. The method represents a versatile route not only to (+)-trans-chrysanthemic acid but also to various structural analogs, expanding its utility in industrial applications [23] [7].

| Strategy | Description | Key Features | Application to (+)-trans-Chrysanthemic Acid |

|---|---|---|---|

| Simmons-Smith Cyclopropanation | Uses zinc carbenoids (typically Zn(CH2I)2) to transfer methylene groups to alkenes | Stereospecific, retains alkene geometry, zinc-mediated | Used in industrial production with specific directing groups for stereoselectivity [20] [17] |

| Diazo Compound Decomposition | Involves metal-catalyzed decomposition of diazo compounds to form carbenes that react with alkenes | Versatile, can use various metal catalysts (Cu, Rh, Ru), high functional group tolerance | Employed with chiral catalysts for enantioselective synthesis [22] [3] |

| Base-catalyzed Cyclopropanation | Involves base-catalyzed interaction of halogenated compounds with alkenes | Useful for specific substrates, can be performed under mild conditions | Used in the synthesis of racemic trans-chrysanthemic acid [21] [16] |

| Allenic Cyclopropane Reduction | Involves stereoselective reduction of allenic cyclopropane intermediates | Highly stereoselective for trans-configuration, versatile route to chrysanthemic acid analogs | Key method for stereoselective synthesis of trans-chrysanthemic acid [23] [7] |

The industrial implementation of these cyclopropanation strategies often involves modifications to enhance efficiency, scalability, and stereoselectivity [8]. The choice of method depends on factors including available starting materials, desired purity, scale of production, and economic considerations [15]. Each approach offers distinct advantages and challenges that must be carefully evaluated in the context of industrial production requirements [6] [8].

Stereoselective Synthesis Approaches

The development of stereoselective synthesis approaches for (+)-trans-chrysanthemic acid has been a significant focus of research due to the importance of obtaining the specific stereoisomer with high optical purity [4]. These approaches aim to control the stereochemistry at the two critical stereocenters in the cyclopropane ring to produce predominantly or exclusively the desired (+)-trans configuration [3].

Chiral metal catalysts represent one of the most established approaches for stereoselective synthesis of (+)-trans-chrysanthemic acid [22]. These catalysts typically employ copper, rhodium, or ruthenium complexes with chiral ligands such as bisoxazolines [20]. The metal-ligand complex creates a chiral environment that directs the cyclopropanation reaction toward the formation of a specific enantiomer [17]. This approach offers high enantioselectivity and has been successfully scaled up for industrial applications, though it does require the use of precious metals that may lead to potential contamination issues in the final product [22] [20].

The stereoselective reduction of allenic cyclopropane intermediates stands as another powerful approach [16]. This method, first reported in the early 1970s, involves the base-catalyzed interaction of 3-chloro-3-methylbut-1-yne and 3-methylbut-2-en-1-ol to produce 2,2-dimethyl-3-(2-methylprop-1-enylidene)cyclopropylmethanol [21]. Subsequent selective reduction of this allene intermediate followed by oxidation yields racemic trans-chrysanthemic acid with high stereoselectivity for the trans configuration [23]. This approach offers excellent versatility for creating structural analogs but may require multiple steps and chromatographic purification [16] [21].

Recent advances in asymmetric organocatalysis have introduced metal-free approaches using chiral counteranion-directed photoredox catalysis [22]. These methods employ an ion pair featuring a thioxanthylium photoredox cation and a chiral imidodiphosphorimidate counteranion to catalyze highly enantioselective cyclopropanations [22]. The mechanism involves wavelength-dependent enantioselectivity and proceeds via olefin-derived radical cation intermediates [22]. While this approach offers environmental advantages by avoiding metals, it represents a relatively new methodology with limited examples of industrial-scale application [22] [3].

Enzymatic methods for stereoselective cyclopropanation have also emerged as promising approaches [17]. These methods employ engineered enzymes to catalyze the stereoselective formation of cyclopropane rings under mild conditions [17]. The high selectivity and environmentally friendly nature of enzymatic approaches make them attractive, though challenges remain regarding substrate scope and the availability of suitable enzymes for industrial-scale production [17] [12].

| Approach | Description | Advantages | Limitations |

|---|---|---|---|

| Chiral Metal Catalysts | Uses chiral metal complexes (Cu, Rh, Ru) with ligands like bisoxazolines | High enantioselectivity, well-established methods, scalable | Requires precious metals, potential metal contamination [22] [20] |

| Allenic Cyclopropane Reduction | Involves stereoselective reduction of allenic cyclopropane intermediates | High stereoselectivity for trans-configuration, versatile for analogs | Multiple steps, may require chromatographic purification [16] [21] |

| Asymmetric Organocatalysis | Metal-free approach using chiral counteranion-directed photoredox catalysis | Metal-free, environmentally friendly, high enantioselectivity | Relatively new methodology, limited scale-up examples [22] [3] |

| Enzymatic Methods | Employs engineered enzymes for stereoselective cyclopropanation | Highly selective, mild conditions, environmentally friendly | Limited substrate scope, enzyme availability challenges [17] [12] |

The selection of a stereoselective synthesis approach for industrial production depends on factors including desired optical purity, scale, cost considerations, and environmental impact [15]. Ongoing research continues to refine these methods to improve efficiency, reduce waste, and enhance stereoselectivity for the production of (+)-trans-chrysanthemic acid [8] [15].

Industrial-Scale Resolution Techniques

The industrial production of (+)-trans-chrysanthemic acid frequently relies on resolution techniques to separate the desired enantiomer from racemic mixtures [15]. These techniques are particularly important when stereoselective synthesis methods do not provide sufficient optical purity or when starting from racemic industrial feedstocks that contain mixtures of stereoisomers [10]. Efficient resolution processes are critical for obtaining (+)-trans-chrysanthemic acid with the high optical purity required for commercial applications [15].

Diastereomeric salt formation represents one of the most widely employed resolution techniques at industrial scale [15]. This approach involves the reaction of racemic trans-chrysanthemic acid with chiral amines to form diastereomeric salts that differ in their physical properties, particularly solubility [10]. The enantiomers of threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) have been found to be particularly effective resolving agents for trans-chrysanthemic acid on an industrial scale [15]. A significant advantage of MTDP is that it is "blind" toward the enantiomers of cis-chrysanthemic acid, allowing it to work effectively on racemic and/or scalemic trans/cis mixtures from industrial production [15] [10].

Another effective resolving agent is dimethylamino-1-[4-(nitro)phenyl]propane-1,3-diol (DMAD), which has been employed in the Roussel-Uclaf process for industrial resolution of trans-chrysanthemic acid [10]. This process typically employs a mixed solvent system of isopropyl ether and methanol, with the DMAD effecting clean precipitation of the salt of (+)-trans-chrysanthemic acid, the natural enantiomer [10] [24].

Chromatographic techniques using chiral stationary phases have also been developed for the separation of chrysanthemic acid stereoisomers [14]. While these methods offer excellent resolution and can separate all four stereoisomers (cis and trans enantiomers), they are primarily employed for analytical purposes and quality control rather than large-scale industrial production due to scale and cost limitations [14] [11].

| Technique | Description | Key Features | Industrial Relevance |

|---|---|---|---|

| Diastereomeric Salt Formation with MTDP | Uses threo-dimethylamino-1-[4-(methylthio)phenyl]propane-1,3-diol (MTDP) enantiomers | "Blind" to cis-isomers, works with industrial mixtures, single solvent system | Highly efficient (S=0.89), stoichiometric use of resolving agent, green chemistry [15] [10] |

| Diastereomeric Salt Formation with DMAD | Uses dimethylamino-1-[4-(nitro)phenyl]propane-1,3-diol (DMAD) enantiomers | Efficient resolution, requires mixed solvent system (i-Pr2O/MeOH) | Established industrial process, high optical purity [10] [24] |

| Enantioselective Crystallization | Selective crystallization of diastereomeric salts in specific solvent systems | Methanol incorporation critical for nucleation and crystal growth | Optimized solvent systems improve resolving efficiency [24] [10] |

| Chiral Stationary Phase Chromatography | Uses cinchona alkaloid-derived chiral stationary phases for HPLC separation | Direct separation of all stereoisomers, analytical and preparative applications | Primarily analytical, limited large-scale applications [14] [11] |

The efficiency of industrial resolution processes is often quantified by the parameter S, which is the product of the chemical yield and the optical purity [24]. Optimization of these processes focuses on maximizing this parameter while minimizing waste and reducing solvent usage [10]. Recent developments have emphasized green chemistry principles, including the use of single solvent systems, stoichiometric amounts of resolving agents, and efficient recovery and reuse of resolving agents [15] [24].

Enantioselective Crystallization Methods

Enantioselective crystallization represents a specialized and highly efficient approach for the industrial-scale resolution of (+)-trans-chrysanthemic acid [24]. This method relies on the differential crystallization behavior of diastereomeric salts formed between racemic trans-chrysanthemic acid and chiral resolving agents [10]. The success of enantioselective crystallization depends critically on factors including the choice of resolving agent, solvent system, temperature control, and crystallization kinetics [24].

Methanol-mediated crystallization has emerged as a particularly effective approach using DMAD [(1R,2R)-(-)-dimethylamino-1-(4-nitrophenyl)propane-1,3-diol] as the resolving agent [24]. Research by Fogassy and colleagues revealed that methanol is incorporated into the crystals of the less soluble salt in a non-stoichiometric amount [10]. This methanol incorporation plays a crucial role in promoting nucleation and crystal growth, significantly enhancing the resolution efficiency [24]. While this method provides good optical purity, the chemical yield may be moderate, necessitating optimization of crystallization conditions [10] [24].

Single solvent systems using isopropyl ether (i-Pr2O) with MTDP [(1R,2R)-(-) or (1S,2S)-(+)-dimethylamino-1-(4-methylthiophenyl)propane-1,3-diol] as the resolving agent have demonstrated excellent performance in industrial settings [15]. This approach simplifies solvent handling, recycling, and reuse compared to mixed solvent systems [15]. Studies have reported high resolving efficiency (S=0.89) with yields of 90.7% and enantiomeric excess of 98% for (+)-trans-chrysanthemic acid using this method [10] [15].

Mixed solvent systems combining isopropyl ether and methanol (i-Pr2O/MeOH) with either DMAD or MTDP enantiomers have also been extensively investigated [24]. These systems often provide higher resolving efficiency but introduce greater complexity in solvent handling and recovery [10]. The optimization of solvent ratios is critical for maximizing resolution performance, with different ratios yielding variable results depending on the specific resolving agent employed [24] [10].

A particularly innovative approach involves sequential resolution processes using both enantiomers of MTDP [15]. In this method, racemic trans-chrysanthemic acid is first treated with one enantiomer of MTDP to precipitate one enantiomer of trans-chrysanthemic acid [15]. The mother liquors, enriched in the other enantiomer, are then treated with the opposite enantiomer of MTDP [15]. This sequential approach enables near-quantitative recovery of both enantiomers and effectively separates trans-chrysanthemic acid from cis-isomers in industrial mixtures [10] [15].

| Method | Resolving Agent | Key Features | Efficiency/Yield |

|---|---|---|---|

| Methanol-Mediated Crystallization | DMAD [(1R,2R)-(-)-dimethylamino-1-(4-nitrophenyl)propane-1,3-diol] | Methanol incorporation into crystals enhances nucleation and crystal growth | Good optical purity, moderate chemical yield [24] [10] |

| Single Solvent System (i-Pr2O) | MTDP [(1R,2R)-(-) or (1S,2S)-(+)-dimethylamino-1-(4-methylthiophenyl)propane-1,3-diol] | Works with single solvent, simplifies recycling and reuse | High resolving efficiency (S=0.89), 90.7% yield, 98% ee [15] [10] |

| Mixed Solvent System (i-Pr2O/MeOH) | DMAD or MTDP enantiomers | Higher resolving efficiency, but more complex solvent handling | Variable depending on solvent ratio optimization [24] [10] |

| Sequential Resolution Process | Sequential use of (1R,2R)-(-)-MTDP and (1S,2S)-(+)-MTDP | Complete resolution of both enantiomers from industrial mixtures | Near-quantitative recovery of both enantiomers, separation from cis-isomers [15] [10] |

Systematic investigations on the resolution of trans-chrysanthemic acid using different solvent systems have quantified the optical purity and resolving efficiency of each system [24]. These studies have found that acceptable resolving efficiency and crystallization can only be achieved in the presence of methanol for certain resolving agents [24]. For industrial applications, the choice of crystallization method balances factors including optical purity, chemical yield, solvent handling complexity, and environmental considerations [10] [15].

Chiral Stationary Phase Chromatography

Chiral stationary phase chromatography represents a powerful analytical and potentially preparative technique for the separation of (+)-trans-chrysanthemic acid from its stereoisomers [14]. This approach utilizes chromatographic media containing chiral selectors that interact differently with enantiomers, enabling their separation based on differential retention times [11]. While primarily employed for analytical purposes and quality control in industrial settings, advances in chromatographic technology continue to expand the potential for larger-scale applications [14] [11].

Cinchona alkaloid derivatives have emerged as particularly effective chiral stationary phases for the separation of chrysanthemic acid stereoisomers [14]. These phases can separate all four stereoisomers of chrysanthemic acid (both cis and trans enantiomers) in a single chromatographic run [14]. Studies have demonstrated successful separation using both acetonitrile (ACN)-based polar-organic and reversed-phase mobile phases [14]. The separation parameters for these systems are impressive, with separation factors (α) ranging from 1.20 to 1.24 for cis-isomers and 1.22 to 1.35 for trans-isomers, with critical resolution values (Rs) between 2.73 and 3.03 [14] [11].

Another notable chiral stationary phase is the s-triazine derivative of tripeptide ester (CSP-2), which has achieved direct enantiomer separation of racemic cis and trans chrysanthemic acid in gas chromatography applications [11]. This phase is particularly valuable for specific gas chromatography applications where high-resolution separation of all four stereoisomers is required [11]. The development of this phase represents a significant advancement in the analytical capabilities for chrysanthemic acid stereoisomer analysis [11] [14].

The Rt-bDEXsm™ capillary column has been employed for the determination of enantiomeric composition of chrysanthemic acid samples in gas chromatography applications [10]. This column provides high resolution of enantiomers under temperature-controlled gas chromatography conditions [10]. The ability to accurately determine enantiomeric composition is critical for quality control in industrial production and for research applications investigating stereoselective synthesis methods [10] [11].

Recent developments in chiral chromatography include chiral imidodiphosphorimidate stationary phases, which have demonstrated high enantioselectivity for cyclopropanation products [22]. These phases operate under wavelength-dependent photoredox conditions and represent cutting-edge technology in the field of chiral separations [22]. While not yet widely applied to industrial-scale separations of (+)-trans-chrysanthemic acid, these advances point to future possibilities for enhanced chromatographic resolution [22] [14].

| Stationary Phase | Separation Capability | Mobile Phase/Conditions | Resolution Parameters |

|---|---|---|---|

| Cinchona Alkaloid Derivatives | Separation of all stereoisomers of chrysanthemic acid | ACN-based polar-organic or reversed-phase media | αcis = 1.20-1.24, αtrans = 1.22-1.35, critical Rs = 2.73-3.03 [14] [11] |

| s-Triazine Derivative of Tripeptide Ester (CSP-2) | Direct enantiomer separation of racemic cis and trans chrysanthemic acid | Specific for gas chromatography applications | Effective separation of all four stereoisomers [11] [14] |

| Rt-bDEXsm™ Capillary Column | Determination of enantiomeric composition of chrysanthemic acid samples | Temperature-controlled GC conditions | High resolution of enantiomers [10] [11] |

| Chiral Imidodiphosphorimidate | High enantioselectivity for cyclopropanation products | Wavelength-dependent photoredox conditions | High enantioselectivity for cyclopropanation products [22] [14] |

While chiral stationary phase chromatography offers excellent resolution capabilities, its application for industrial-scale production of (+)-trans-chrysanthemic acid remains limited due to factors including cost, throughput, and scalability [14]. However, these methods play a crucial role in quality control processes, enabling precise determination of enantiomeric purity in production batches [11]. They also serve as valuable analytical tools for research and development efforts aimed at improving stereoselective synthesis and resolution methods [14] [11].

Biotechnological Production in Engineered Plant Systems

Biotechnological approaches for the production of (+)-trans-chrysanthemic acid represent an emerging and promising alternative to traditional chemical synthesis methods [12]. These approaches leverage the natural biosynthetic machinery of plants, often enhanced through genetic engineering, to produce (+)-trans-chrysanthemic acid with high stereoselectivity under environmentally friendly conditions [18]. Recent advances in metabolic engineering and synthetic biology have significantly expanded the potential for biotechnological production of this valuable compound [12] [18].

The tomato fruit expression system has emerged as a particularly promising platform for (+)-trans-chrysanthemic acid production [18]. This approach involves expressing the chrysanthemyl diphosphate synthase gene from Tanacetum cinerariifolium (TcCDS), along with alcohol dehydrogenase (ShADH) and aldehyde dehydrogenase (ShALDH) genes from wild tomato species, all under the control of the fruit-specific promoter PG [18]. Studies have demonstrated that tomato fruits expressing all three genes can produce (+)-trans-chrysanthemic acid at concentrations of 183 μg/g fresh weight, which is approximately 1.7-fold higher than the levels of lycopene present in non-transgenic fruit [18]. Remarkably, 97% of the diverted dimethylallyl diphosphate (DMAPP) is converted to (+)-trans-chrysanthemic acid, though 62% of this product is further glycosylated [18] [12].

Transient expression in Nicotiana benthamiana represents another effective approach for biotechnological production [25]. This system employs Agrobacterium-mediated transformation to express TcCDS, TcADH2, and TcALDH1 genes in leaf tissue [25]. Studies have reported production levels of 818.4 nmol/g fresh weight, representing a 122-fold increase over expression of TcCDS alone [25]. While this system offers rapid results for research purposes, the formation of glycosides and other derivatives necessitates additional extraction and purification steps for product recovery [25] [12].

The natural source of (+)-trans-chrysanthemic acid is the pyrethrum plant (Tanacetum cinerariifolium), which produces this compound in its seed cases [1]. The plant employs native CDS, ADH, and ALDH enzymes for biosynthesis [25]. While natural production offers the advantage of established agricultural practices, it faces limitations including seasonal variability, limited agricultural production capacity, and dependence on specific growing conditions [1] [25].

Engineered microbial systems for (+)-trans-chrysanthemic acid production are also under development [12]. These approaches involve heterologous expression of plant biosynthetic genes in microbial hosts such as yeast or bacteria [12]. While offering potential advantages for industrial-scale fermentation, these systems face challenges including metabolic burden on the host organism, potential toxicity issues, and scale-up challenges [12] [18].

| System | Key Genes/Enzymes | Production Efficiency | Challenges/Limitations |

|---|---|---|---|

| Tomato Fruit Expression System | TcCDS (chrysanthemyl diphosphate synthase), ShADH, ShALDH under PG promoter | 183 μg/g fresh weight, 97% conversion of diverted DMAPP | Glycosylation (62% of product), competition with lycopene pathway [18] [12] |

| Nicotiana benthamiana Transient Expression | TcCDS, TcADH2, TcALDH1 | 818.4 nmol/g fresh weight (122-fold increase over CDS alone) | Formation of glycosides and other derivatives [25] [12] |

| Pyrethrum (Tanacetum cinerariifolium) | Native CDS, ADH, ALDH enzymes | Natural production in seed cases | Limited agricultural production, seasonal variability [1] [25] |

| Engineered Microbial Systems | Heterologous expression of plant biosynthetic genes | Variable depending on host and optimization | Metabolic burden, toxicity issues, scale-up challenges [12] [18] |

A significant challenge in biotechnological production systems is the glycosylation of (+)-trans-chrysanthemic acid by endogenous plant enzymes [18]. In tomato fruit systems, 62% of the produced (+)-trans-chrysanthemic acid is converted to malonylglycosides [18]. While this presents a challenge for direct product recovery, these glycosides can be converted back to free (+)-trans-chrysanthemic acid through relatively simple alkaline hydrolysis procedures [18] [12].

The competition between the (+)-trans-chrysanthemic acid biosynthetic pathway and existing plant metabolic pathways represents another consideration [18]. In tomato fruit systems, the expression of the (+)-trans-chrysanthemic acid pathway reduces lycopene production by 68% [18]. Interestingly, this appears to trigger a compensatory increase in overall isoprenoid pathway activity, potentially through feedback mechanisms sensitive to lycopene levels or intermediates [18] [12].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)